Dimethyl 2,2'-((2-((tert-butoxycarbonyl)amino)ethyl)azanediyl)diacetate
CAS No.: 212143-39-0
Cat. No.: VC2895608
Molecular Formula: C13H24N2O6
Molecular Weight: 304.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 212143-39-0 |
|---|---|
| Molecular Formula | C13H24N2O6 |
| Molecular Weight | 304.34 g/mol |
| IUPAC Name | methyl 2-[(2-methoxy-2-oxoethyl)-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetate |
| Standard InChI | InChI=1S/C13H24N2O6/c1-13(2,3)21-12(18)14-6-7-15(8-10(16)19-4)9-11(17)20-5/h6-9H2,1-5H3,(H,14,18) |
| Standard InChI Key | KHKIDQBDSLQVGI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCN(CC(=O)OC)CC(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NCCN(CC(=O)OC)CC(=O)OC |
Introduction
Dimethyl 2,2'-((2-((tert-butoxycarbonyl)amino)ethyl)azanediyl)diacetate is a chemical compound with the CAS number 212143-39-0. It is used as an intermediate in various chemical syntheses, particularly in the production of pharmaceuticals and peptides. This compound is characterized by its molecular formula, C13H24N2O6, and a molecular weight of 304.34 g/mol .
Synthesis and Applications
Dimethyl 2,2'-((2-((tert-butoxycarbonyl)amino)ethyl)azanediyl)diacetate is synthesized through reactions involving amino acids or their derivatives, often requiring the use of protecting groups like the tert-butoxycarbonyl group. This compound serves as a building block in the synthesis of more complex molecules, including peptides and pharmaceutical intermediates .
Synthesis Overview
-
Starting Materials: Typically involves amino acids or their derivatives.
-
Protecting Group: tert-Butoxycarbonyl (Boc) group is used to protect the amino functionality.
-
Reaction Conditions: Specific conditions may vary but often involve mild bases and solvents like dichloromethane or tetrahydrofuran.
Suppliers and Availability
This compound is available from various chemical suppliers, including LEAP CHEM CO., LTD., and Universal Biologicals, among others. It is marketed under different product codes, such as CS-0037084 .
Supplier Information
| Supplier | Product Code | Quantity | Price |
|---|---|---|---|
| LEAP CHEM CO., LTD. | - | Various | Consult |
| Universal Biologicals | CS-0037084 | 1g, 5g | £352.00, £1,055.00 |
Safety and Handling
While specific safety data for Dimethyl 2,2'-((2-((tert-butoxycarbonyl)amino)ethyl)azanediyl)diacetate is limited, compounds with similar structures often require careful handling due to potential irritant properties. It is advisable to follow standard laboratory safety protocols when handling this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume